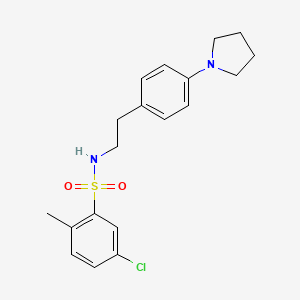

5-氯-2-甲基-N-(4-(吡咯烷-1-基)苯乙基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

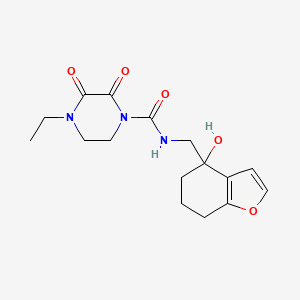

The compound “5-chloro-2-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common functional group in many pharmaceutical drugs . The molecule also contains a pyrrolidine ring, which is a type of nitrogen-containing heterocycle . Pyrrolidine rings are found in many biologically active compounds and are often used in drug discovery .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzenesulfonamide group attached to a pyrrolidine ring. The exact three-dimensional structure would depend on the specific stereochemistry of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing sulfonamide group and the electron-donating methyl group. The pyrrolidine ring could potentially undergo a variety of reactions, including electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the sulfonamide group could potentially form hydrogen bonds, influencing the compound’s solubility and reactivity .科学研究应用

Drug Discovery and Medicinal Chemistry

The pyrrolidine ring, a core structure in this compound, is a versatile scaffold in drug discovery. It’s widely used by medicinal chemists to obtain compounds for treating human diseases. The interest in this saturated scaffold is due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .

Anticancer Research

Compounds containing the pyrrolidine ring have been investigated for their anticancer properties. For instance, derivatives of pyrrolidine have shown promising results in in vitro studies against various cancer cell lines. The presence of substituents like chloro and methyl groups can influence the compound’s efficacy and selectivity towards cancer cells .

Molecular Docking and SAR Studies

The compound’s structure allows it to be used in molecular docking studies to predict the binding conformation to target proteins. Structure-activity relationship (SAR) studies can be conducted to understand how different substituents affect biological activity and to design new compounds with improved efficacy .

Treatment of Autoimmune Diseases

The pyrrolidine derivatives have been explored for their potential to treat autoimmune diseases. The compound’s ability to modulate immune responses makes it a candidate for further research in this area .

Pharmacokinetics and ADME/Tox

The introduction of heteroatomic fragments like the pyrrolidine ring in molecules is a strategic choice to modify physicochemical parameters and achieve favorable ADME/Tox (absorption, distribution, metabolism, excretion, and toxicity) profiles for drug candidates .

Enantioselective Synthesis

Due to the stereogenicity of carbons in the pyrrolidine ring, the compound can be used in enantioselective synthesis. This is crucial for creating drug candidates with a specific biological profile, as the spatial orientation of substituents can lead to different binding modes to enantioselective proteins .

Neurological Disorders

Research has indicated that pyrrolidine derivatives can cross the blood-brain barrier, making them suitable for the development of treatments for neurological disorders. Their ability to interact with central nervous system receptors is a key area of study .

Anti-inflammatory and Analgesic Activities

Some indole derivatives, which share structural similarities with the compound , have demonstrated anti-inflammatory and analgesic activities. This suggests potential applications in developing new pain management therapies .

作用机制

Target of Action

Compounds with similar structures have been known to interact with various cellular targets .

Mode of Action

Based on its structural similarity to other pyrrolidine derivatives, it may interact with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or disrupting membrane integrity .

Biochemical Pathways

Pyrrolidine derivatives have been shown to influence a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine . These properties can significantly impact the compound’s bioavailability and therapeutic efficacy.

Result of Action

Similar compounds have been shown to exert a variety of effects, including altering cell signaling pathways, inhibiting enzyme activity, and inducing cell death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets .

安全和危害

未来方向

属性

IUPAC Name |

5-chloro-2-methyl-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O2S/c1-15-4-7-17(20)14-19(15)25(23,24)21-11-10-16-5-8-18(9-6-16)22-12-2-3-13-22/h4-9,14,21H,2-3,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEAYHBCQWBPRTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCC2=CC=C(C=C2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B3010126.png)

![N-(2-methylphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B3010130.png)

![4-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B3010135.png)

![2-Propenenitrile, 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B3010138.png)

![N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B3010140.png)

![Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B3010145.png)

![2-Ethyl-5-((3-fluorophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3010146.png)

![2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B3010147.png)